

Synthesis and Properties of Dioxygen Difluoride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

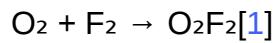
Compound of Interest

Compound Name: Fluorine dioxide

Cat. No.: B1201211

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


Warning: Dioxygen difluoride (O_2F_2) is an exceptionally hazardous and explosive material. Its synthesis and handling should only be attempted by highly trained professionals in specialized, low-temperature laboratory settings with appropriate safety measures in place.

Introduction

Dioxygen difluoride, with the molecular formula O_2F_2 , is an inorganic compound of fluorine and oxygen.^[1] First synthesized by Otto Ruff in 1933, it is a powerful oxidizing and fluorinating agent, renowned for its extreme reactivity and instability.^{[1][2]} It exists as an orange-yellow solid at low temperatures, melting into a red liquid.^{[1][3]} The compound is notoriously unstable, decomposing into oxygen and fluorine even at cryogenic temperatures, earning it the onomatopoeic nickname "FOOF" due to its explosive tendencies upon contact with nearly any substance.^{[1][4]} In O_2F_2 , oxygen exhibits an unusual +1 oxidation state.^{[4][5][6]} This guide provides a comprehensive overview of its synthesis, properties, and experimental considerations.

Synthesis of Dioxygen Difluoride

The synthesis of dioxygen difluoride is challenging due to the compound's inherent instability. Several methods have been developed, all requiring low temperatures and careful control of reaction conditions. The general reaction is:

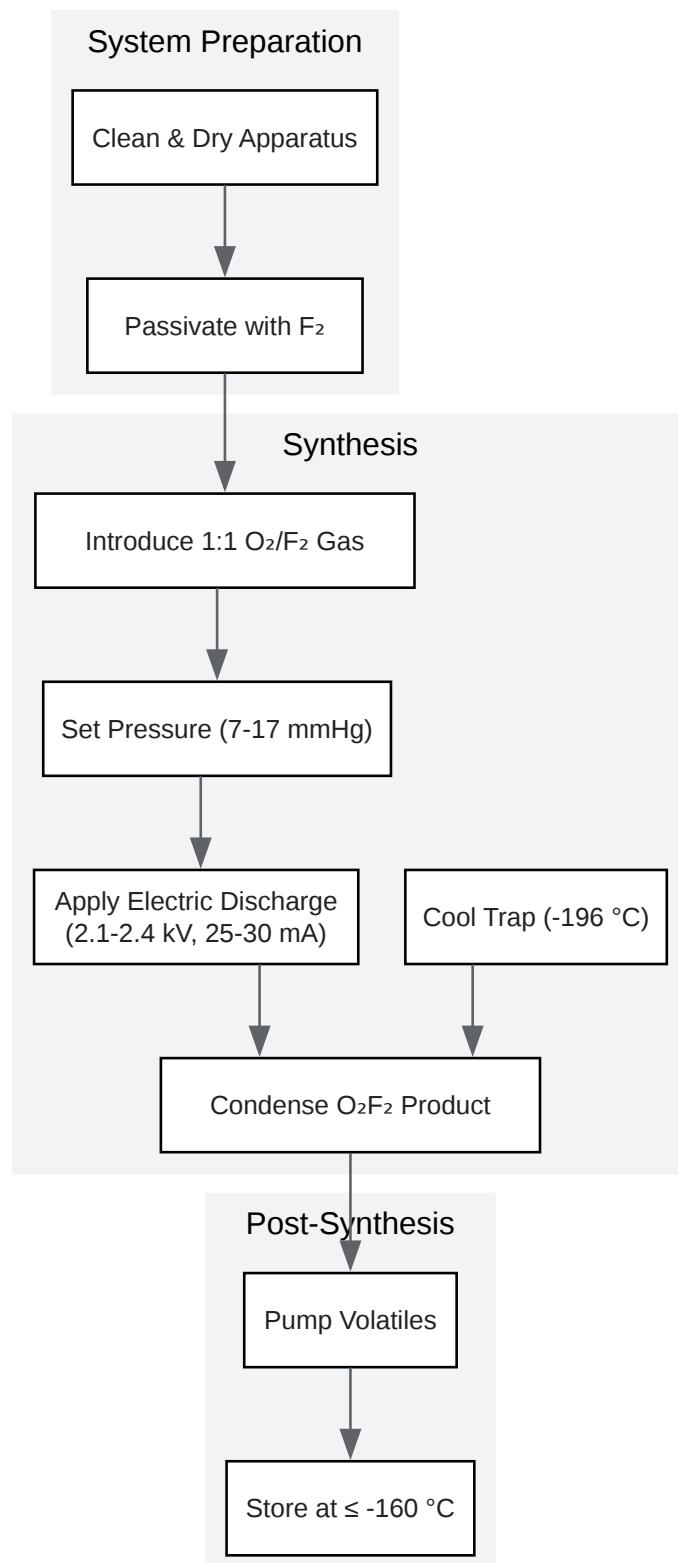
Synthesis Methodologies

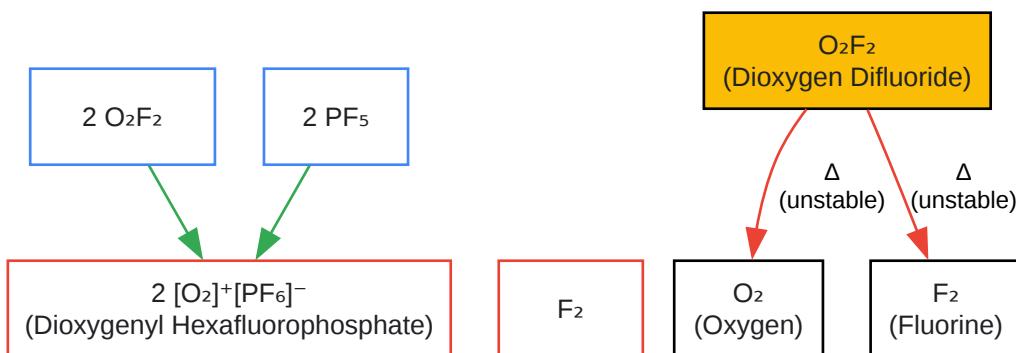
The primary methods for preparing O_2F_2 involve providing energy to a mixture of oxygen and fluorine gas under specific conditions.

Method	Description	Key Parameters	Reference
Electric Discharge	A 1:1 mixture of gaseous fluorine and oxygen at low pressure is subjected to a high-voltage electric discharge in a reaction vessel cooled with liquid nitrogen. [1] [4] [5] This was the method used in its first synthesis. [5]	Pressure: 7–17 mmHg (optimal) Current: 25–30 mA Voltage: 2.1–2.4 kV	[1] [5]
Bremsstrahlung Irradiation	Gaseous O ₂ and F ₂ are mixed in a stainless steel vessel cooled to -196 °C (77.1 K) and then exposed to 3 MeV bremsstrahlung for several hours. [1] [4] [5]	Temperature: -196 °C Radiation: 3 MeV bremsstrahlung	[1] [5]
High-Temperature Synthesis	A mixture of fluorine and oxygen is heated to 700 °C and then rapidly cooled using liquid oxygen to trap the O ₂ F ₂ product. [1] [2] [4]	Reaction Temperature: 700 °C Quenching: Rapid cooling with liquid oxygen	[1] [2]
UV Irradiation	O ₂ F ₂ can precipitate as a brown solid upon the UV irradiation of a liquid mixture of O ₂ and F ₂ at -196 °C. [7]	Temperature: -196 °C Energy Source: UV light	[7]

Experimental Protocol: Electric Discharge Synthesis

This protocol is a generalized representation and requires adaptation to specific laboratory setups.


Materials:


- High-purity oxygen gas
- High-purity fluorine gas
- Discharge tube (e.g., Pyrex or quartz) with electrodes
- High-voltage power supply (2.1-2.4 kV, 25-30 mA)
- Low-pressure vacuum system with pressure gauge
- Cold trap/reaction vessel
- Liquid nitrogen Dewar

Procedure:

- System Preparation: The entire apparatus must be scrupulously cleaned, dried, and passivated with fluorine gas to remove any reactive impurities.
- Cooling: The cold trap or the section of the discharge tube where the product will be collected is cooled to -196 °C using liquid nitrogen.
- Gas Introduction: A 1:1 molar mixture of oxygen and fluorine gas is introduced into the system.
- Pressure Adjustment: The pressure within the discharge tube is adjusted to an optimal range of 7-17 mmHg.[1][5]
- Initiate Discharge: The high-voltage power supply is activated, creating an electric discharge (glow) between the electrodes. The discharge provides the energy to initiate the reaction $O_2 + F_2 \rightarrow O_2F_2$.

- Product Collection: The dioxygen difluoride product, along with any unreacted gases and byproducts, passes through the discharge zone. O_2F_2 condenses in the liquid nitrogen-cooled trap as an orange-yellow solid.[3]
- Purification: Unreacted, more volatile gases (O_2 , F_2) can be carefully pumped away from the solid product while maintaining the low temperature.
- Storage and Handling: The synthesized O_2F_2 must be stored at or below -160 °C and handled remotely using specialized equipment.[1] It should never be allowed to come into contact with organic materials, moisture, or other reactive substances.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dioxygen difluoride - Wikipedia [en.wikipedia.org]
- 2. Dioxygen difluoride | Magnificent molecules | RSC Education [edu.rsc.org]
- 3. andrew.cmu.edu [andrew.cmu.edu]
- 4. O₂F₂ - Dioxygen Difluoride: FOOF [o2f2.blogspot.com]
- 5. Dioxygen_difluoride [chemeurope.com]
- 6. WebElements Periodic Table » Oxygen » dioxygen difluoride [webelements.com]
- 7. Oxygen fluoride - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Synthesis and Properties of Dioxygen Difluoride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1201211#synthesis-and-properties-of-dioxygen-difluoride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com